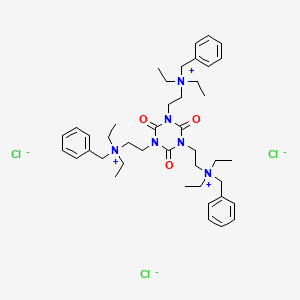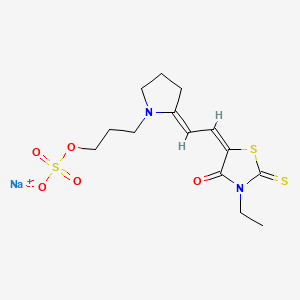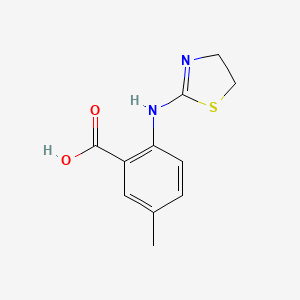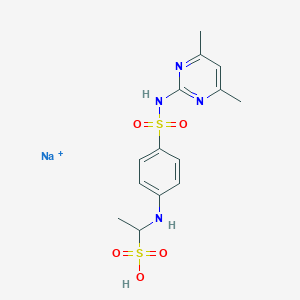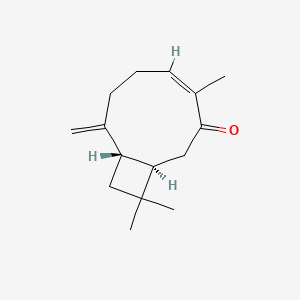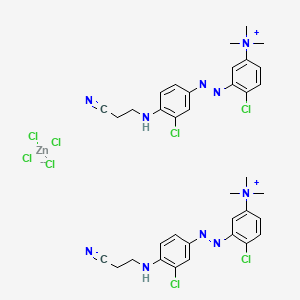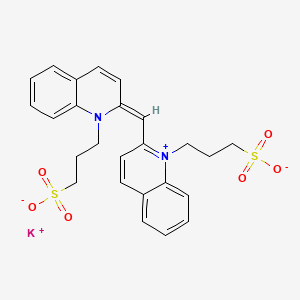
(Z)-5-Undecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is a hydrocarbon with the molecular formula C11H22, and it is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Undecene can be achieved through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) to yield the desired alkene.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Catalytic Hydrogenation: This method involves the partial hydrogenation of an alkyne using a catalyst such as palladium on carbon (Pd/C) to selectively produce the (Z)-alkene.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale catalytic processes. One common method is the selective hydrogenation of undecyne using a palladium catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the (Z)-isomer.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-Undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or other oxygenated products.
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum to produce the corresponding alkane.
Substitution: The compound can undergo halogenation reactions with halogens such as chlorine (Cl2) or bromine (Br2) to form haloalkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Undecane.
Substitution: 5-Chloroundecene, 5-Bromoundecene.
Aplicaciones Científicas De Investigación
(Z)-5-Undecene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-5-Undecene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in this compound acts as a reactive site, allowing the compound to undergo addition, oxidation, and substitution reactions. The specific mechanism depends on the type of reaction and the reagents involved. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of oxygenated products.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-Undecene: The geometric isomer of (Z)-5-Undecene, where the higher priority substituents are on opposite sides of the double bond.
1-Undecene: An alkene with the double bond at the terminal position.
2-Undecene: An alkene with the double bond at the second carbon position.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The (Z)-configuration can lead to different physical and chemical properties compared to its (E)-isomer, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
764-96-5 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
(Z)-undec-5-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3/b11-9- |
Clave InChI |
NGCRXXLKJAAUQQ-LUAWRHEFSA-N |
SMILES isomérico |
CCCCC/C=C\CCCC |
SMILES canónico |
CCCCCC=CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


